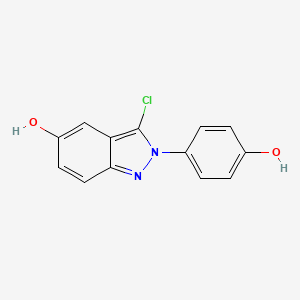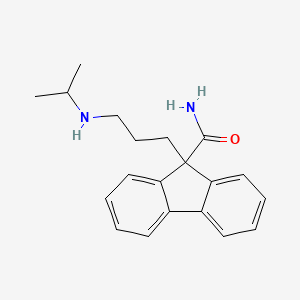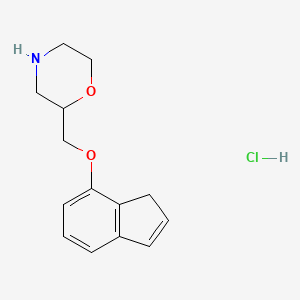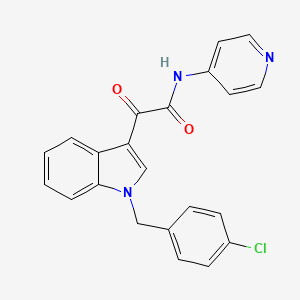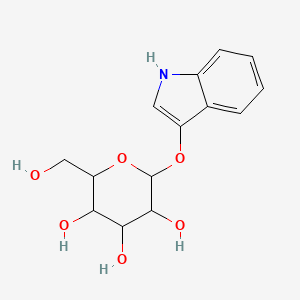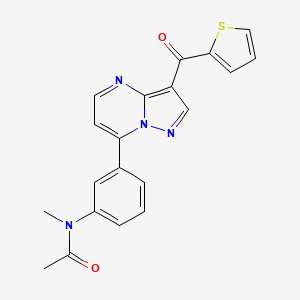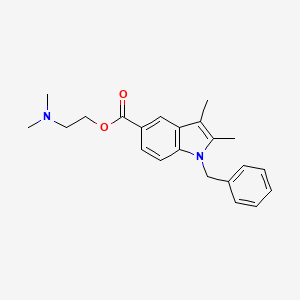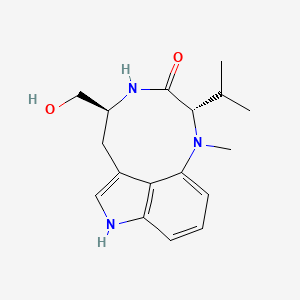
Ingenol
Vue d'ensemble
Description
Ingenol is a substance used in medicine, specifically in a topical agent known as Ingenol Mebutate . It is used to treat a skin condition called actinic keratosis . The generic name for this substance is ingenol [IN-je-nol-MEB-ue-tate], and it is also known by the brand name Picato . It belongs to the drug class of topical antineoplastics .
Synthesis Analysis
The total synthesis of Ingenol has been a subject of study in various laboratories. The synthesis process involves the establishment of the trans-intrabridgehead stereochemistry, which is a challenging structural feature in the synthesis of Ingenol . The synthesis process has been improved over time, with each new synthesis setting a new benchmark in efficiency .
Molecular Structure Analysis
Ingenol is a member of the ingenane diterpenes, which are structurally complex and biologically important compounds . The establishment of the trans-intrabridgehead stereochemistry represents a daunting synthetic challenge .
Chemical Reactions Analysis
Ingenol has been shown to be an effective activator of PKC-delta and PKC-delta translocation . It also downregulates the expression and activity of PKC-alpha . The modulation of PKCs by Ingenol leads to Ras/Raf/MAPK and p38 activation and AKT/PKB inhibition .
Physical And Chemical Properties Analysis
Ingenol has a molecular formula of C20H28O5 and a molecular weight of 348.43 . It is stable if stored as directed and should be protected from light and heat .
Applications De Recherche Scientifique
Total Synthesis of Ingenol
Ingenol is a structurally complex and biologically important class of naturally occurring compounds . The total synthesis of ingenol has been a significant achievement in the field of organic synthesis . The synthesis process involves the development of a methodology that was successfully applied to the generation of the critical trans-intrabridgehead stereochemistry of ingenol .
Anticancer Activity
Ingenol derivatives possess important anticancer activity . This includes the recently Food and Drug Administration–approved Picato, a first-in-class drug for the treatment of the precancerous skin condition actinic keratosis .
Anti-HIV Activity
Ingenol has been found to have a range of important biological activities, including anti-HIV . This makes it a potential candidate for further research in the development of treatments for HIV.
Cyclase Phase Research
The cyclase phase of ingenol synthesis has been studied extensively. It proceeds in only 7 steps from 9 to generate 5 stereocenters and form 7 carbon–carbon bonds . This illustrates the strategic value of targeting a minimally oxidized core structure and utilizing powerful carbon–carbon bond–forming methodologies .
Metabolic Pathways of Ingenol
Studies have revealed that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol . This information is crucial for understanding how ingenol is processed in the body and can inform the development of new drugs and treatments.
Structural Complexity
The structural complexity of ingenol, particularly the trans-intrabridgehead stereochemistry of the bicyclo [4.4.1]undecane ring system, represents a daunting synthetic challenge . This complexity has thwarted efforts directed toward the total synthesis of this natural product class for decades in laboratories around the world .
Safety And Hazards
Orientations Futures
Ingenol mebutate, a derivative of Ingenol, has been approved for the treatment of actinic keratosis . It has shown efficacy in treating actinic keratosis, psoriasis, and certain skin cancers by inducing cell death and anti-tumor effects . Future research may focus on further understanding the mechanism of action of Ingenol and its potential uses in other medical conditions .
Propriétés
IUPAC Name |
(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVPUXQAPLADL-POYOOMFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ingenol | |
CAS RN |
30220-46-3 | |
| Record name | Ingenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




